molecular formula C6H14S B13309872 2,3-Dimethylbutane-1-thiol

2,3-Dimethylbutane-1-thiol

Cat. No.: B13309872
M. Wt: 118.24 g/mol
InChI Key: JDPIZXUTVCCVGM-UHFFFAOYSA-N
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Description

2,3-Dimethylbutane-1-thiol is an organic compound with the molecular formula C6H14S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). This compound is a derivative of 2,3-dimethylbutane, where one of the hydrogen atoms is replaced by a thiol group. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylbutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylbutane with a sulfur source. For instance, the reaction of 2,3-dimethylbutane with thiourea followed by hydrolysis can yield this compound . Another method involves the nucleophilic substitution of an alkyl halide with a sulfur nucleophile such as sodium hydrosulfide (NaSH) or potassium thioacetate (CH3COSK) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylbutane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine (I2), bromine (Br2)

    Reduction: Zinc (Zn), hydrochloric acid (HCl)

    Substitution: Sodium hydrosulfide (NaSH), potassium thioacetate (CH3COSK)

Major Products Formed

    Oxidation: Disulfides (R-S-S-R)

    Reduction: Thiols (R-SH)

    Substitution: Various substituted thiols depending on the nucleophile used

Mechanism of Action

The mechanism by which 2,3-dimethylbutane-1-thiol exerts its effects involves the reactivity of the thiol group (-SH). Thiols can form disulfide bonds (R-S-S-R) through oxidation, which is crucial in stabilizing the three-dimensional structure of proteins . The thiol group can also act as a nucleophile, participating in various substitution reactions . These properties make thiols essential in both chemical and biological processes.

Comparison with Similar Compounds

2,3-Dimethylbutane-1-thiol can be compared with other similar thiols and branched alkanes:

Properties

Molecular Formula

C6H14S

Molecular Weight

118.24 g/mol

IUPAC Name

2,3-dimethylbutane-1-thiol

InChI

InChI=1S/C6H14S/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3

InChI Key

JDPIZXUTVCCVGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CS

Origin of Product

United States

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